molecular formula C4H5F3O4S B6302465 2,2-Difluoro-2-(fluorosulfonyl)-acetic acid ethyl ester;  97% CAS No. 756-21-8

2,2-Difluoro-2-(fluorosulfonyl)-acetic acid ethyl ester; 97%

Cat. No. B6302465
CAS RN: 756-21-8
M. Wt: 206.14 g/mol
InChI Key: VZIQRQAPNKXHSB-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(fluorosulfonyl)-acetic acid ethyl ester (DFEAEE), also known as ethyl 2,2-difluoro-2-(fluorosulfonyl)acetate, is an organic compound with a molecular formula of C3H3F3O3S. It is a colorless liquid with a boiling point of 170-175 °C, a melting point of -76 °C, and a density of 1.44 g/mL. DFEAEE is a versatile reagent used in a variety of chemical reactions, including the synthesis of fluorinated compounds and the preparation of fluorinated polymers.

Mechanism of Action

DFEAEE is a reagent used in a variety of chemical reactions, and the mechanism of action is dependent on the reaction being performed. Generally, DFEAEE reacts with the substrate in a nucleophilic substitution reaction, and the reaction is typically catalyzed by a variety of acids. In addition, DFEAEE can also be used as a catalyst in a variety of reactions, such as the synthesis of fluorinated compounds and the preparation of fluorinated polymers.
Biochemical and Physiological Effects
DFEAEE is not known to have any direct biochemical or physiological effects. However, it has been used in a variety of scientific research applications, and the compounds that are synthesized using DFEAEE may have biochemical and physiological effects. For example, some of the compounds that have been synthesized using DFEAEE may have anti-inflammatory, anti-cancer, or anti-microbial effects.

Advantages and Limitations for Lab Experiments

DFEAEE has several advantages for lab experiments. It is a relatively inexpensive reagent, and it is easy to handle and store. In addition, DFEAEE is a versatile reagent and can be used in a variety of reactions, including the synthesis of fluorinated compounds and the preparation of fluorinated polymers.
However, DFEAEE also has several limitations for lab experiments. It is a volatile liquid, so it must be stored at low temperatures and in an inert atmosphere. In addition, the reaction conditions for DFEAEE are specific and must be carefully controlled to ensure the desired product is obtained.

Future Directions

There are several potential future directions for research using DFEAEE. For example, it could be used in the synthesis of more complex fluorinated compounds, such as organofluorine compounds and perfluoroalkyl compounds. In addition, DFEAEE could be used in the preparation of more complex fluorinated polymers, such as fluorinated elastomers and fluorinated copolymers. Finally, DFEAEE could be used in the preparation of more complex fluorinated pharmaceuticals, such as fluorinated antibiotics and fluorinated antiviral agents.

Synthesis Methods

DFEAEE is synthesized from the reaction of 2,2-Difluoro-2-(fluorosulfonyl)-acetic acid ethyl ester; 97% chloroformate and 2,2-difluoroacetic acid or its anhydride. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically done at a temperature of 0-20 °C. The reaction is typically performed in an aqueous medium, such as water or methanol, and the reaction can be catalyzed by a variety of acids, such as sulfuric acid, hydrochloric acid, and trifluoroacetic acid.

Scientific Research Applications

DFEAEE has been used in a variety of scientific research applications, including the synthesis of fluorinated compounds, the preparation of fluorinated polymers, and the preparation of fluorinated pharmaceuticals. It has also been used to prepare fluorinated surfactants and catalysts. In addition, DFEAEE has been used in the synthesis of a variety of fluorinated organometallic compounds, such as organofluorine compounds, perfluoroalkyl compounds, and fluorinated organometallic complexes.

properties

IUPAC Name

ethyl 2,2-difluoro-2-fluorosulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F3O4S/c1-2-11-3(8)4(5,6)12(7,9)10/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZIQRQAPNKXHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(F)(F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5F3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl difluoro(fluorosulfonyl)acetate

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